4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride
Description
Historical Context and Initial Discovery in Academic Literature
While the specific initial synthesis and discovery of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride (CAS Number: 2287272-52-8) are not prominently documented in readily available academic literature, its emergence can be contextualized within the broader timeline of research into fluorinated psychoactive compounds. The foundational work on phenylpiperidine derivatives dates back to the mid-20th century, with a focus on their potent analgesic properties. nih.gov The systematic exploration of fluorinated analogues is a more recent development, gaining significant traction in the late 20th and early 21st centuries as the benefits of fluorine in drug design became more widely recognized. mdpi.com
The synthesis of related precursors, such as 1-(3,4-difluorophenyl)piperidin-4-one (B1603920) (CAS Number: 885275-07-0), is noted in chemical supplier databases as a building block for discovery research, suggesting that the synthesis of the target compound likely occurs in the context of creating libraries of novel compounds for biological screening. sigmaaldrich.com The general synthetic routes to 4-aryl-4-hydroxypiperidines are well-established, typically involving the addition of an organometallic aryl reagent (such as a Grignard or organolithium reagent) to a piperidin-4-one precursor. It is highly probable that this compound was first synthesized and studied within a pharmaceutical or academic research program focused on developing new modulators of CNS targets.
Chemical Class Affiliation and Structural Rationale in Research
This compound is classified as a 4-aryl-4-hydroxypiperidine . This classification is based on its core structure, which consists of a piperidine (B6355638) ring with a phenyl group and a hydroxyl group both attached to the fourth carbon atom of the piperidine ring. hmdb.ca
The structural rationale for the investigation of this compound is multifaceted:
The Piperidine Ring: This saturated nitrogen-containing heterocycle is a common scaffold in many approved drugs due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties. arizona.edunih.gov
The 4-Aryl-4-hydroxy Moiety: This arrangement creates a tertiary alcohol, which can participate in hydrogen bonding interactions with biological receptors. The aryl group provides a scaffold for further functionalization and can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.
The 3,4-Difluorophenyl Group: The introduction of two fluorine atoms onto the phenyl ring is a deliberate design choice. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring, influencing its interactions with target proteins. mdpi.com Furthermore, the C-F bond is very strong, which can block metabolic pathways that might otherwise deactivate the compound, leading to a longer duration of action. The substitution pattern (3,4-difluoro) is also specific and likely chosen to optimize binding to a particular biological target.
Significance of the Fluorinated Phenylpiperidine Scaffold in Drug Discovery Research
The fluorinated phenylpiperidine scaffold is of considerable importance in modern drug discovery for several reasons:
Modulation of Physicochemical Properties: The incorporation of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier and reach CNS targets. mdpi.com It can also lower the pKa of nearby basic nitrogen atoms, which can affect the compound's ionization state at physiological pH and its interaction with receptors. nih.gov
Improved Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets. Fluorine can participate in favorable electrostatic interactions and can also influence the conformation of the molecule to better fit into a binding pocket.
Versatility as a "Privileged Scaffold": The phenylpiperidine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. researchgate.net The addition of fluorine further enhances the versatility of this scaffold, allowing for the fine-tuning of activity and selectivity towards a desired target.
Overview of Principal Research Areas and Current Academic Interest
While specific research publications dedicated solely to this compound are not abundant, its structural motifs suggest its relevance to several key research areas. The academic and industrial interest in this and structurally related compounds is primarily focused on their potential as modulators of central nervous system targets.
Potential research areas include:
Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands: Phenylpiperidine derivatives are well-known to interact with dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Opioid Receptor Modulators: The phenylpiperidine scaffold is the core of many potent opioid analgesics, such as fentanyl. nih.gov Research into novel fluorinated analogues may be aimed at developing safer and more effective pain therapeutics with reduced side effects.
Sigma Receptor Ligands: 4-Aryl-4-hydroxypiperidines have been investigated as ligands for sigma receptors, which are involved in a variety of cellular functions and are potential targets for the treatment of neurological diseases and cancer.
Ion Channel Blockers: The piperidine moiety is present in a number of drugs that act as ion channel blockers. Research may be ongoing to explore the potential of fluorinated derivatives in this area.
The current academic interest in compounds like this compound lies in its potential as a tool compound for probing the structure and function of these biological targets and as a lead compound for the development of new therapeutics. The presence of this compound in the catalogs of chemical suppliers indicates its availability for researchers to explore these potential applications.
Properties
CAS No. |
2287272-52-8 |
|---|---|
Molecular Formula |
C11H14ClF2NO |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 3,4 Difluorophenyl Piperidin 4 Ol Hydrochloride
Established Synthetic Routes to the Core Piperidin-4-ol Structure
The most common and established methods for synthesizing 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride rely on multi-step organic synthesis approaches, which provide a reliable, albeit sometimes lengthy, pathway to the target molecule.
Multi-step Organic Synthesis Approaches
A prevalent and well-documented strategy for the synthesis of 4-aryl-4-hydroxypiperidines involves a convergent synthesis beginning with a protected 4-piperidone (B1582916) derivative. This multi-step approach can be conceptually broken down into three key stages: protection of the piperidine (B6355638) nitrogen, introduction of the aryl group, and deprotection to yield the final hydrochloride salt.
A common starting material for this synthesis is N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone), which is commercially available. The Boc protecting group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.
The key carbon-carbon bond formation is typically achieved through a Grignard reaction. 1-bromo-3,4-difluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 3,4-difluorophenylmagnesium bromide. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. An aqueous acidic workup then protonates the resulting alkoxide to furnish the tertiary alcohol, N-Boc-4-(3,4-difluorophenyl)piperidin-4-ol.
The final step of the sequence is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically accomplished by treating the protected intermediate with a solution of hydrogen chloride in an organic solvent, such as dioxane or methanol. The acidic conditions cleave the tert-butoxycarbonyl group, releasing carbon dioxide and isobutylene, and the free amine is protonated by the excess HCl to precipitate the desired this compound.
An alternative, though less common, approach could involve a reductive amination strategy. This would entail the reaction of a suitable amine precursor with a ketone, followed by reduction of the resulting imine or enamine. However, the Grignard addition to a protected 4-piperidone remains the more direct and widely utilized method for this class of compounds.
Optimizations and Yield Enhancements in Academic Synthesis
For the Grignard reaction, the choice of solvent can be critical. While THF is a common solvent, its use can sometimes lead to side reactions. Diethyl ether is often a suitable alternative. The temperature of the reaction is also a crucial parameter to control, with the initial formation of the Grignard reagent often requiring gentle heating to initiate, followed by cooling during the addition of the piperidone to manage the exothermic reaction. The purity of the magnesium and the absence of moisture are paramount for achieving high yields of the Grignard reagent.
In the deprotection step, the choice of acidic reagent and solvent system can influence the purity and yield of the final product. While 4M HCl in dioxane is a standard reagent, other systems, such as gaseous HCl in an alcohol or trifluoroacetic acid (TFA), can also be employed. The reaction time and temperature for deprotection are typically optimized to ensure complete removal of the Boc group without promoting side reactions. For instance, prolonged exposure to harsh acidic conditions could potentially lead to dehydration of the tertiary alcohol.
Optimization of purification methods at each stage is also a key aspect of yield enhancement. Chromatography is often employed to purify the N-Boc protected intermediate, while the final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and an ether.
| Step | Reaction | Key Optimization Parameters |
| 1 | Grignard Reagent Formation | Solvent (e.g., THF, Diethyl Ether), Temperature, Purity of Magnesium |
| 2 | Grignard Addition | Temperature Control, Rate of Addition |
| 3 | Boc Deprotection | Acidic Reagent (e.g., HCl in Dioxane, TFA), Solvent, Temperature, Reaction Time |
| 4 | Purification | Chromatography (for intermediate), Recrystallization (for final product) |
Novel Synthetic Pathways and Green Chemistry Approaches
In line with the principles of green chemistry, recent research has explored more efficient and environmentally benign methods for the synthesis of piperidine derivatives. These approaches aim to reduce the number of synthetic steps, minimize waste, and utilize less hazardous reagents.
Catalytic Methods for C-C and C-N Bond Formation
Catalytic methods offer a promising avenue for the synthesis of 4-aryl-piperidin-4-ols. While the Grignard reaction is stoichiometric, catalytic cross-coupling reactions could provide an alternative for the crucial C-C bond formation. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could potentially be adapted to couple a suitable piperidine-based precursor with a difluorophenylboronic acid or a difluorophenylzinc reagent, respectively. However, the direct application of these methods to form a quaternary center at the 4-position of the piperidine ring can be challenging.
Catalytic methods are also being explored for the formation of the piperidine ring itself. For example, transition-metal-catalyzed hydroamination or reductive amination cascades of unsaturated amino-ketones could provide a more atom-economical route to the core piperidine structure.
One-Pot Synthesis and Cascade Reactions
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A hypothetical one-pot synthesis of this compound could involve the in-situ formation of the Grignard reagent followed by the immediate addition of the N-protected 4-piperidone and subsequent acidic workup and deprotection in a single sequence. However, the compatibility of the reagents and conditions for each step would need to be carefully optimized.
Cascade reactions, where a single event triggers a series of subsequent transformations to form the final product, represent an elegant and highly efficient synthetic strategy. While a specific cascade reaction for the synthesis of this particular compound is not widely reported, the development of such a process, perhaps initiated by a Michael addition or a similar conjugate addition, could significantly shorten the synthetic route.
Chiral Synthesis and Enantioselective Preparation Strategies
The 4-position of 4-(3,4-difluorophenyl)piperidin-4-ol is a prochiral center, and the introduction of a substituent at another position on the piperidine ring would render it chiral. Therefore, the development of enantioselective synthetic methods is of significant interest for accessing single enantiomers, which often exhibit different pharmacological properties.
Currently, there is limited specific literature on the chiral synthesis of 4-(3,4-difluorophenyl)piperidin-4-ol. However, general strategies for the asymmetric synthesis of 4-substituted piperidines could be applied. One approach involves the use of a chiral auxiliary attached to the piperidine nitrogen. This auxiliary would direct the stereoselective addition of the Grignard reagent to one face of the piperidone carbonyl. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Another strategy would be the use of a chiral catalyst to promote the enantioselective addition of the nucleophile. Chiral ligands in combination with a metal, or a chiral organocatalyst, could potentially be used to control the stereochemistry of the Grignard addition or a related nucleophilic addition to the 4-piperidone.
Finally, chiral resolution of the racemic final product or a racemic intermediate could be employed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization or chromatography, and then liberation of the enantiomerically pure compound.
The development of efficient and scalable enantioselective routes to 4-aryl-piperidin-4-ol derivatives remains an active area of research in synthetic organic chemistry.
Asymmetric Synthesis Methodologies for Chiral Centers
The creation of specific stereoisomers of 4-(3,4-difluorophenyl)piperidin-4-ol is crucial, as different enantiomers and diastereomers of a chiral molecule often exhibit distinct biological activities. While specific asymmetric syntheses for this compound are not extensively detailed in publicly available literature, several established methodologies for the asymmetric synthesis of substituted piperidines can be applied.
One common approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. For instance, a chiral amine can be used to form a chiral enamine or imine, which then undergoes a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine precursor.
Another powerful technique is organocatalysis . Chiral organocatalysts, such as proline and its derivatives, can catalyze enantioselective reactions, including Mannich reactions and Michael additions, which are key steps in the formation of the piperidine ring. These catalysts operate by forming transient chiral intermediates (e.g., enamines or iminium ions) that react with high stereoselectivity.
Metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, is also a viable strategy. Chiral phosphine (B1218219) ligands complexed with transition metals like rhodium or iridium can effectively control the facial selectivity of hydrogen addition, leading to the desired enantiomer of the piperidine ring. A modular and efficient one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivities. nih.gov
Diastereoselective Approaches
When multiple chiral centers are present, controlling the relative stereochemistry is paramount. Diastereoselective approaches are designed to favor the formation of one diastereomer over others. For polysubstituted piperidines, controlling the stereochemistry at the C-3, C-4, and C-5 positions is a significant synthetic challenge. nih.gov
Substrate-controlled diastereoselection is a common strategy where the existing stereochemistry in the starting material dictates the stereochemical outcome of subsequent reactions. For example, a chiral aldehyde or ketone can be used in a cyclization reaction, where the steric and electronic properties of the chiral center guide the approach of reagents.
Reagent-controlled diastereoselection employs chiral reagents or catalysts to influence the stereochemical course of a reaction, regardless of the substrate's inherent chirality. For instance, the choice of reducing agent in the reduction of a piperidin-4-one to a piperidin-4-ol can have a significant impact on the cis/trans diastereoselectivity of the resulting alcohol. Bulky reducing agents may preferentially attack from the less hindered face, leading to a specific diastereomer. A novel four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has been reported, which proceeds via a Michael-Mannich cascade and is highly stereoselective, forming only one diastereomer. dntb.gov.ua
Recent advancements have also demonstrated boronyl radical-catalyzed (4+2) cycloaddition reactions for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. For 4-(3,4-difluorophenyl)piperidin-4-ol, derivatization at key positions allows for the systematic exploration of its chemical space.
Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a prime site for modification. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can influence the molecule's polarity, basicity, and steric bulk, which in turn can affect its binding affinity to biological targets, as well as its pharmacokinetic properties.
Studies on related 4-arylpiperidin-4-ol derivatives have shown that the nature of the N-substituent is critical for biological activity. For instance, in a series of loperamide (B1203769) analogues, the N-substituents on the 4-arylpiperidin-4-ol core were found to play a significant role in their antiproliferative activity, with N-diphenylpropanol analogues exhibiting the most potent effects. researchgate.net The synthesis of various N,N-dialkyl or N-alkyl-N-aralkyl derivatives has been explored to develop high-affinity sigma receptor ligands. nih.govresearchgate.net
| Modification Type | Example Substituent | Potential Impact on Activity |
| N-Alkylation | Methyl, Ethyl, Propyl | Modulates lipophilicity and steric bulk |
| N-Aralkylation | Benzyl (B1604629), Phenethyl | Introduces aromatic interactions |
| N-Acylation | Acetyl, Benzoyl | Decreases basicity, introduces hydrogen bond acceptors |
| N-Arylation | Phenyl, Substituted Phenyl | Explores aromatic substituent effects |
These modifications are typically achieved through standard synthetic transformations such as reductive amination, amide coupling, and nucleophilic aromatic substitution.
Substituent Variations on the Difluorophenyl Moiety
The 3,4-difluorophenyl group is another key area for SAR exploration. The fluorine atoms significantly influence the electronic properties of the phenyl ring and can participate in specific interactions with biological targets, such as hydrogen bonding or halogen bonding. Varying the position and number of fluorine atoms, or replacing them with other electron-withdrawing or electron-donating groups, can provide valuable information about the electronic requirements for activity.
Furthermore, replacing the entire difluorophenyl ring with other aromatic or heteroaromatic systems can lead to the discovery of novel scaffolds with improved properties. This bioisosteric replacement strategy is a common approach in drug design to enhance potency, selectivity, or metabolic stability. Research on 4-arylpiperidines has demonstrated that the nature of the aryl group is a determinant of biological activity. researchgate.net
| Modification Type | Example Substituent/Ring | Potential Impact on Activity |
| Phenyl Ring Substitution | Chloro, Methoxy (B1213986), Trifluoromethyl | Alters electronic and steric properties |
| Bioisosteric Replacement | Pyridyl, Thienyl, Naphthyl | Explores different aromatic systems |
These analogues can be synthesized by employing appropriately substituted aryl Grignard or organolithium reagents in the initial addition to a piperidin-4-one precursor.
Hydroxyl Group Transformations
The tertiary hydroxyl group at the C-4 position is a crucial functional group that can act as both a hydrogen bond donor and acceptor. Its presence and orientation can be critical for target binding. Transformations of the hydroxyl group into ethers or esters can probe the importance of its hydrogen-bonding capabilities.
The synthesis of ethers and esters from the hydroxyl group can be accomplished through Williamson ether synthesis or standard esterification procedures, respectively. mdpi.comresearchgate.net The resulting analogues can then be evaluated to determine if the hydrogen bond donating ability of the parent alcohol is essential for activity. In some cases, converting the hydroxyl group to a more lipophilic ether or ester can enhance membrane permeability and oral bioavailability. Studies on podophyllotoxin (B1678966) derivatives have shown that esterification of a hydroxyl group can significantly impact biological activity. nih.gov
| Transformation | Example Product | Potential Impact on Activity |
| Etherification | Methoxy, Ethoxy, Benzyloxy | Removes hydrogen bond donor capability, increases lipophilicity |
| Esterification | Acetate, Benzoate | Removes hydrogen bond donor capability, introduces a carbonyl group |
These systematic modifications provide a comprehensive understanding of the SAR of 4-(3,4-difluorophenyl)piperidin-4-ol, guiding the design of more potent and selective analogues for therapeutic applications.
Advanced Structural Characterization and Spectroscopic Analysis in Research
High-Resolution NMR Spectroscopy for Complete Structural Assignment
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
To resolve spectral overlap and confirm structural assignments, a suite of two-dimensional (2D) NMR experiments is essential. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride, COSY would reveal correlations between the geminal protons on each piperidine (B6355638) methylene (B1212753) group (e.g., H3a/H3e) and the vicinal protons on adjacent carbons (e.g., H2/H3 and H5/H6), confirming the ring's proton sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each carbon atom in the piperidine and difluorophenyl rings by correlating the previously assigned proton signals to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for conformational analysis. For example, strong cross-peaks between axial protons on the piperidine ring (e.g., H2ax, H6ax, and an axial proton on C3 or C5) would provide definitive evidence for a chair conformation.
Conformational Analysis via NMR
The conformational state of the piperidine ring is a key structural feature. Based on extensive studies of related 4-aryl-piperidin-4-ol systems, the piperidine ring in this compound is expected to adopt a stable chair conformation. nih.gov In this conformation, the bulky 3,4-difluorophenyl group would preferentially occupy the equatorial position to minimize steric hindrance. Consequently, the hydroxyl (-OH) group at the C4 position would be in the axial position.
Analysis of the proton-proton coupling constants (J-values) from the ¹H NMR spectrum provides quantitative insight into the ring's conformation. Large diaxial coupling constants (typically Jax,ax ≈ 10–13 Hz) between adjacent axial protons are characteristic of a chair conformation. In contrast, smaller axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings (typically in the range of 2–5 Hz) would be observed. The observation of these distinct coupling patterns would serve as strong evidence for the predominance of the chair conformer in solution.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive and precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.
While the specific crystal structure of this compound has not been reported in the public domain, a detailed analysis of the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), offers significant predictive insights into the expected solid-state conformation and packing.
Crystallographic Data and Crystal Packing Analysis
The analysis of 4-(4-chlorophenyl)piperidin-4-ol revealed that it crystallizes in the monoclinic system with the space group P2₁/c. In this structure, the piperidine ring adopts a near-perfect chair conformation. The 4-chlorophenyl substituent occupies an equatorial position, while the hydroxyl group is situated in an axial position. This arrangement is the sterically preferred conformation and is highly anticipated for the 3,4-difluoro analog as well.
The table below presents the crystallographic data for the analogous 4-(4-chlorophenyl)piperidin-4-ol, which serves as a model for the expected parameters of the title compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄ClNO |
| Formula Weight | 211.68 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3706 (10) |
| b (Å) | 9.5204 (8) |
| c (Å) | 10.6164 (9) |
| β (°) | 108.458 (8) |
| Volume (ų) | 1090.13 (16) |
| Z (molecules/unit cell) | 4 |
Hydrogen Bonding Networks and Intermolecular Interactions
In the solid state, molecules are organized by a network of intermolecular forces, with hydrogen bonds playing a dominant role. In the hydrochloride salt of 4-(3,4-difluorophenyl)piperidin-4-ol, the protonated piperidinium (B107235) nitrogen (N⁺-H) and the hydroxyl group (-OH) are potent hydrogen bond donors. The chloride ion (Cl⁻) and the oxygen of the hydroxyl group are primary acceptors.
Based on the 4-chloro analog, a robust hydrogen-bonding network is expected. It is likely that strong N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds form the primary structural motifs, linking the molecules and counter-ions into extended chains or layers. The axial hydroxyl group and the piperidinium proton can engage in these interactions, creating a stable, three-dimensional supramolecular architecture. These directional interactions are fundamental to the stability of the crystal lattice.
Mass Spectrometry for Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity. For this compound, the theoretical molecular weight is 249.69 g/mol , corresponding to the molecular formula C₁₁H₁₅ClF₂NO⁺ for the protonated molecule (cation).
Using a high-resolution mass spectrometer (HRMS), the experimentally measured mass of the molecular ion can be compared to the calculated mass with high precision (typically to within 5 ppm). Such a measurement would confirm the elemental composition C₁₁H₁₄F₂NO for the free base.
The table below summarizes the expected mass spectrometric data for the compound.
| Parameter | Value |
|---|---|
| Molecular Formula (HCl salt) | C₁₁H₁₄ClF₂NO |
| Molecular Weight (HCl salt) | 249.69 g/mol |
| Molecular Formula (Free Base) | C₁₁H₁₃F₂NO |
| Monoisotopic Mass (Free Base) | 213.0965 u |
| Expected [M+H]⁺ Ion (Free Base) | 214.1043 m/z |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-(3,4-difluorophenyl)piperidin-4-ol, the analysis is typically performed on the protonated free base, [M+H]⁺.
The elemental composition of the free base is C₁₁H₁₃F₂NO. Using the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated. This theoretical value is then compared against the experimentally measured mass to confirm the elemental composition.
Interactive Table 1: HRMS Data for the Protonated Free Base of 4-(3,4-difluorophenyl)piperidin-4-ol
| Parameter | Value |
| Molecular Formula (Free Base) | C₁₁H₁₃F₂NO |
| Species | [M+H]⁺ |
| Theoretical Monoisotopic Mass (m/z) | 214.1038 |
| Experimental Mass (m/z) | Typically within ± 5 ppm of theoretical |
| Mass Accuracy (ppm) | ( (Experimental Mass - Theoretical Mass) / Theoretical Mass ) x 10⁶ |
This high degree of accuracy allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive structural confirmation.
Fragmentation Pattern Analysis
Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), also provides information about the compound's structure through analysis of its fragmentation patterns. While a specific experimental spectrum for this compound is not publicly available, a predictable fragmentation pattern can be deduced based on its chemical structure and established fragmentation rules for similar piperidine-containing molecules.
Upon ionization (e.g., Electron Ionization - EI), the molecular ion would undergo characteristic fragmentation. Key fragmentation pathways would include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is a likely site for cleavage, leading to the formation of stable iminium ions.
Loss of Water: The tertiary alcohol is prone to dehydration, resulting in the loss of a water molecule (H₂O, 18 Da) from the molecular ion.
Piperidine Ring Opening: Fragmentation of the piperidine ring can occur through various pathways, yielding characteristic lower mass fragments.
Aromatic Ring Fragmentation: The difluorophenyl group can also fragment, although it is generally more stable than the aliphatic portion.
Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of 4-(3,4-difluorophenyl)piperidin-4-ol
| Fragment Ion (m/z) | Description |
| 213 | Molecular Ion [M]⁺ |
| 195 | [M - H₂O]⁺ |
| 184 | [M - CH₂NH]⁺ (Result of alpha-cleavage) |
| 127 | [C₆H₃F₂CO]⁺ (Difluorobenzoyl cation) |
| 99 | Piperidine ring fragment [C₅H₉NO]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. kara5.live Each functional group vibrates at a characteristic frequency, and these vibrations are observed as bands in the IR or Raman spectrum. kara5.live For this compound, the spectrum would exhibit characteristic peaks corresponding to its distinct structural features.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Ammonium salt) | Stretching | 2400 - 2800 (Broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-F (Aryl fluoride) | Stretching | 1100 - 1250 |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the hydroxyl group, while the broad bands in the 2400-2800 cm⁻¹ range are characteristic of the ammonium (B1175870) hydrochloride salt. The various C-H, C=C, C-N, C-O, and C-F stretching vibrations provide a complete "fingerprint" of the molecule, confirming the presence of the piperidine ring, the difluorophenyl substituent, and the alcohol group. kara5.live
Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a chemical compound and for separating it from any impurities, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile, polar compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.
Interactive Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or ~220 nm |
| Column Temperature | 25 - 40 °C |
This method separates the target compound from potential impurities based on their differential partitioning between the stationary phase and the mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the high polarity and low volatility of the hydrochloride salt make it challenging to analyze directly. Derivatization, such as silylation of the hydroxyl and amine groups, is often required to increase volatility and thermal stability. After derivatization, the compound can be analyzed by GC-MS, which provides both separation and structural identification of the compound and any impurities.
Computational Chemistry and Theoretical Modeling of 4 3,4 Difluorophenyl Piperidin 4 Ol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and potential for intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is widely applied to predict various molecular properties with high accuracy. For 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized molecular geometry, vibrational frequencies, and electronic parameters. nanobioletters.comnih.gov
DFT studies would reveal the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT can be used to calculate a range of electronic properties that describe the molecule's charge distribution and reactivity.
Table 1: Theoretical Molecular Properties of 4-(3,4-difluorophenyl)piperidin-4-ol Calculated by DFT (Note: This table presents hypothetical data based on typical DFT calculations for similar molecules for illustrative purposes.)
| Property | Predicted Value | Unit |
| Total Energy | -845.123 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Polarizability | 25.67 | ų |
| Mulliken Atomic Charges | N: -0.54, O: -0.68, F: -0.25 | e |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and its ability to participate in chemical reactions. nih.gov
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. FMO analysis helps in understanding charge transfer within the molecule and its potential interactions with biological targets. malayajournal.orgnih.gov
Table 2: Predicted Frontier Molecular Orbital Properties (Note: This table presents hypothetical data based on typical FMO analysis for similar molecules for illustrative purposes.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
The analysis would likely show the HOMO density localized on the electron-rich difluorophenyl ring and the heteroatoms (N and O), while the LUMO density might be distributed across the piperidine (B6355638) ring and its substituents. This distribution helps identify the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Molecular mechanics methods are used to predict the preferred conformations of molecules. For piperidine rings, the chair conformation is generally the most stable. researchgate.netnih.gov In the case of this compound, the piperidine ring is expected to adopt a chair conformation where the bulkier 3,4-difluorophenyl group occupies the equatorial position to minimize steric hindrance. The smaller hydroxyl group would likely occupy the axial position. researchgate.netnih.gov
Protonation of the piperidine nitrogen, as in the hydrochloride salt, can influence conformational preferences due to electrostatic interactions between the protonated nitrogen and polar substituents. nih.gov Molecular mechanics calculations using force fields like COSMIC can quantitatively predict the conformer energies of both the free base and its protonated salt. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape over time, providing insights into the flexibility of the molecule and the stability of its different conformers in a simulated environment, such as in solution.
Potential Energy Surface (PES) mapping is a computational technique used to systematically explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (e.g., those defining the piperidine ring's pucker or the orientation of the phenyl group) and calculating the energy at each point, a PES can be generated.
The map reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. For this compound, PES mapping would definitively identify the lowest energy chair conformation and calculate the energy barriers for ring inversion or rotation of the substituent groups. This provides a detailed understanding of the molecule's conformational flexibility and the relative populations of different conformers at a given temperature.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. ijpbs.com
For this compound, docking studies could be performed against various receptors to explore its potential pharmacological profile. For instance, the 4-aryl-4-hydroxypiperidine scaffold is known to interact with targets such as the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Docking simulations would place the molecule into the active site of a target protein and score the binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.net
The results would highlight key amino acid residues in the protein's active site that interact with the ligand. The hydroxyl group and the protonated nitrogen of the piperidine ring are likely to act as hydrogen bond donors or acceptors, while the difluorophenyl ring can engage in hydrophobic or pi-stacking interactions.
Table 3: Hypothetical Molecular Docking Results against a Target Protein (Note: This table illustrates typical output from a molecular docking study.)
| Parameter | Value |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Inhibition Constant (Ki) (predicted) | 250 nM |
| Interacting Residues | Tyr123, Phe245, Asp301, Ser305 |
| Key Interactions | Hydrogen bond with Asp301, Pi-Pi stacking with Phe245 |
These predictive studies are invaluable for generating hypotheses about the molecule's mechanism of action and for guiding the design of more potent and selective analogs. ijpbs.com
Target Protein Identification and Binding Site Analysis
The initial step in the computational analysis of a bioactive compound like this compound involves identifying its potential protein targets. This process is crucial for understanding its mechanism of action. Techniques for target identification often include ligand-based and structure-based approaches. Ligand-based methods compare the compound to other molecules with known targets, while structure-based methods, such as inverse molecular docking, screen the compound against a library of protein structures to find potential binding partners.
Once a potential target protein is identified, a detailed analysis of the binding site is performed. This involves characterizing the amino acid residues within the binding pocket to understand the local environment. Key aspects of this analysis include identifying hydrophobic regions, hydrogen bond donors and acceptors, and charged residues. This information is critical for predicting how the ligand might orient itself within the site to achieve a stable interaction. For instance, studies on similar 4-phenylpiperidine (B165713) derivatives have often investigated their interactions with targets like the dopamine (B1211576) D2 receptor or monoamine oxidase A (MAO A), revealing the importance of specific aromatic and hydrogen-bonding interactions for binding.
Scoring Functions and Binding Affinity Predictions
Following the identification of a binding pose through molecular docking, scoring functions are employed to estimate the binding affinity between the ligand and its target protein. These functions are mathematical models that approximate the free energy of binding. They calculate the strength of the interaction by considering various energetic contributions, such as:
Van der Waals interactions: Forces between non-polar atoms.
Electrostatic interactions: Forces between charged or polar atoms.
Hydrogen bonds: Specific directional interactions that are crucial for binding specificity.
Desolvation effects: The energetic cost of removing water molecules from the binding site and the ligand's surface.
The output is a numerical score, typically in energy units like kcal/mol, where a lower value indicates a more favorable and stronger binding interaction. The accuracy of these predictions is vital in virtual screening campaigns to rank potential drug candidates. While specific binding affinity predictions for this compound are not published, the table below illustrates hypothetical results from such an analysis against potential targets.
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Dopamine D2 Receptor | -8.5 | 150 | Asp114, Ser193, Phe390 |
| MAO A | -7.9 | 450 | Tyr407, Tyr444, Cys323 |
| Serotonin (B10506) Transporter | -9.1 | 75 | Asp98, Ile172, Tyr176 |
| This table is for illustrative purposes only, based on common targets for piperidine derivatives. The data is hypothetical and does not represent experimental or validated computational results. |
QSAR (Quantitative Structure-Activity Relationship) Model Development
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like piperidine derivatives, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design efforts.
Descriptor Calculation and Selection
The foundation of a QSAR model is the numerical representation of molecular structures using "molecular descriptors." These descriptors quantify various physicochemical properties of the molecules. For a compound like this compound, hundreds or even thousands of descriptors can be calculated, which are generally categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).
4D Descriptors: Consider the conformational flexibility of the molecule over time.
After calculation, a crucial step is descriptor selection. Including too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new compounds accurately. Statistical methods like stepwise linear regression or genetic algorithms are used to select a smaller subset of the most relevant descriptors that have the strongest correlation with biological activity.
| Descriptor Type | Example Descriptor | Potential Significance |
| Constitutional (1D) | Molecular Weight | General size of the molecule |
| Topological (2D) | Wiener Index | Branching and compactness |
| Geometrical (3D) | Solvent Accessible Surface Area | Interaction potential with the solvent/receptor |
| Electronic (3D) | Dipole Moment | Polarity and electrostatic interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity and electronic properties |
| This table provides examples of descriptor types relevant to QSAR studies. |
Statistical Model Building and Validation
Once the most relevant descriptors are selected, a mathematical model is constructed to correlate them with the biological activity. Various statistical methods can be used for this purpose:
Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to activity.
Partial Least Squares (PLS): A regression technique suitable for when descriptors are numerous and may be correlated.
Machine Learning Methods: More complex approaches like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture non-linear relationships.
The final and most critical phase is model validation. A robust QSAR model must be predictive. Validation is performed using both internal and external methods:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or LOO) assess the model's stability and robustness using the training data itself.
External Validation: The model's predictive power is tested on an external set of compounds (the "test set") that were not used during model development.
The statistical quality of a QSAR model is judged by several parameters, as shown in the hypothetical validation table below. A high R² value indicates a good fit to the training data, while a high Q² from cross-validation and a high predictive R² for the test set indicate strong predictive ability.
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability obtained from cross-validation. | > 0.5 |
| R²_pred (Predictive R² for test set) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |
| This table outlines key statistical parameters for validating a QSAR model and their generally accepted threshold values for a reliable model. |
Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation
Systematic Structural Modifications and Their Impact on Biological Activity (In Vitro)
SAR studies for the 4-arylpiperidin-4-ol class of compounds systematically explore three main regions of the molecule: the aromatic ring, the piperidine (B6355638) core, and the substituents on the piperidine nitrogen and the 4-position hydroxyl group.
The substitution pattern on the 4-phenyl ring is a critical determinant of biological activity. The incorporation of fluorine atoms, as seen in the 3,4-difluoro substitution, leverages the unique properties of this halogen to modulate the molecule's interaction with its biological target.
Fluorine is highly electronegative and can alter the pKa of nearby functional groups and the electronic nature of the aromatic ring. mdpi.com This influences how the ring participates in interactions such as π-π stacking or cation-π interactions within the receptor binding pocket. Furthermore, while a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only function as a hydrogen bond acceptor. nih.gov This difference can be pivotal in defining binding orientation and affinity.
In a study of analogs targeting the dopamine (B1211576) D4 receptor, the substitution on the phenyl ring was shown to be a key factor for potency. The 3,4-difluorophenyl substitution, in particular, was found to be highly favorable. An analog featuring this moiety (Compound 8b in the study) was the most potent in its series, exhibiting a high binding affinity. chemrxiv.org This suggests that the specific electronic profile created by the two electron-withdrawing fluorine atoms at the meta and para positions enhances the binding interactions with the receptor.
| Compound | Phenyl Ring Substituent | Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 8a | 4-Fluoro | Similar to parent compound |
| Analog 8b | 3,4-Difluoro | 5.5 |
| Analog 8c | 3-Methyl | 13 |
The piperidine ring serves as a rigid scaffold that correctly orients the 4-aryl group and the N-substituent for optimal receptor interaction. The conformational integrity of this ring is paramount for biological activity. Studies on related compounds have shown that replacing the piperidine ring with a more flexible open-chain analog, such as a 3-(methylamino)propyloxy chain, often leads to a decrease in potency, highlighting the importance of the ring's conformational constraint. mdpi.com Similarly, substituting the piperidine with a piperazine (B1678402) ring can also negatively impact activity, depending on the specific target and substituents involved. nih.gov
For 4-arylpiperidines and related structures, the conformation of the ring system is crucial. It is widely accepted that for optimal activity, the 4-aryl group must be positioned axially to the piperidine ring. mdpi.com This axial orientation allows the phenyl ring to extend perpendicularly from the scaffold, facilitating key interactions within the binding site. The presence of the tertiary hydroxyl group at the C-4 position helps to lock the ring in this preferred chair conformation, thereby minimizing conformational flexibility and the associated entropic penalty upon binding.
The substituent attached to the piperidine nitrogen is a major point of diversification and profoundly influences both the potency and the pharmacological profile of the compound. SAR studies on various 4-arylpiperidin-4-ol series have demonstrated that modifying the N-substituent can shift the activity from an anti-tuberculosis agent to an analgesic, indicating that this position interacts with regions of the binding pocket that dictate target selectivity. nih.govnih.gov The size, lipophilicity, and electronic nature of the N-substituent must be carefully optimized for a desired biological target. For instance, studies on loperamide (B1203769) analogs, which share the 4-arylpiperidin-4-ol core, found that N-diphenylpropanol substituents conferred potent antiproliferative activity.
The tertiary hydroxyl group at the 4-position is also a key functional group. It can participate in hydrogen bonding with the receptor as a hydrogen bond donor and acceptor. Derivatization of this group, for example, through conversion to an ether or ester, would eliminate its hydrogen bond donating capability and significantly alter the local polarity. Such a change is expected to have a substantial impact on binding affinity, as this hydroxyl group is often a critical anchor point for interaction with the biological target.
Pharmacophore Model Generation from SAR Data
Pharmacophore modeling distills the SAR data into a three-dimensional representation of the essential steric and electronic features required for biological activity. nih.gov This model serves as a powerful tool for virtual screening and the rational design of new, potentially more active compounds.
Based on the SAR investigations of the 4-(3,4-difluorophenyl)piperidin-4-ol scaffold and its analogs, a general pharmacophore model can be proposed. The key features necessary for molecular recognition and binding are:
Aromatic Ring (AR) / Hydrophobic Feature (HY): The 3,4-difluorophenyl group is essential for binding, likely engaging in hydrophobic and/or aromatic (e.g., π-π) interactions.
Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group and the two fluorine atoms on the phenyl ring can serve as hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The proton of the C-4 hydroxyl group is a critical hydrogen bond donor.
Positive Ionizable (PI): At physiological pH, the piperidine nitrogen is protonated, forming a positive charge that is crucial for forming an ionic bond or a strong hydrogen bond with an anionic residue (e.g., aspartate) in the receptor.
Defined 3D Geometry: The spatial arrangement of these features is rigidly defined by the piperidine scaffold, with the axial orientation of the aryl group being a key conformational requirement. mdpi.com
Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. nih.gov
Ligand-Based Development: In the absence of a high-resolution structure of the biological target, a ligand-based pharmacophore model can be generated by aligning a set of structurally diverse but active compounds and extracting their common chemical features. mdpi.com For the 4-arylpiperidin-4-ol class, molecules with varying aryl substitutions and N-substituents would be conformationally analyzed and superimposed to identify the shared spatial arrangement of the key features listed above. This approach creates a hypothesis of the necessary features for activity based on the structures of known active molecules. rsc.org
Structure-Based Development: If the 3D crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore can be derived. biointerfaceresearch.com This method directly maps the key interaction points between the ligand and the amino acid residues of the binding site. For example, it would define pharmacophoric features based on observed hydrogen bonds to specific residues, hydrophobic contacts in defined sub-pockets, and the ionic interaction with the key anionic residue. This approach is generally more accurate as it is based on the actual protein-ligand interactions rather than an inference from a set of ligands. nih.gov
Lead Optimization Strategies based on SAR
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as 4-(3,4-difluorophenyl)piperidin-4-ol, to transform it into a viable drug candidate. This process relies heavily on the insights gained from SAR studies to guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
The primary goal of lead optimization is often to increase the potency of a compound against its intended biological target. For derivatives of 4-aryl-4-hydroxypiperidine, in vitro potency can be significantly influenced by modifications at several key positions on the molecule. While specific SAR data for 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is not extensively published in publicly available literature, general principles from related series of compounds can be applied to understand how its potency might be enhanced.
Key areas for modification to enhance potency typically include:
The Piperidine Nitrogen (N1-position): The substituent on the piperidine nitrogen plays a pivotal role in target engagement. In many CNS-active piperidine series, introducing various alkyl, aralkyl, or heteroarylalkyl groups at this position can dramatically alter potency. For example, in a series of dopamine D4 receptor antagonists with a related 4-benzyloxypiperidine scaffold, the nature of the N-substituent was a key determinant of binding affinity. Small alkyl groups, larger benzyl (B1604629) groups with specific substitutions, and heteroaromatic moieties can explore different binding pockets and establish additional interactions, such as hydrogen bonds or van der Waals forces, thereby increasing potency.
The Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical for activity. The presence of the 3,4-difluoro substitution in the lead compound already suggests the importance of electron-withdrawing groups at these positions for target interaction. Further optimization could involve exploring other halogen substitutions (e.g., chloro, bromo) or introducing small alkyl or alkoxy groups to probe the steric and electronic requirements of the binding site. The position of these substituents can also be varied to fine-tune the interaction.
The 4-Hydroxy Group: The hydroxyl group at the 4-position of the piperidine ring is a potential hydrogen bond donor and acceptor. Modifications at this position, such as conversion to an ether or an ester, can modulate the compound's polarity and its ability to interact with the target. For instance, in a series of μ opioid receptor agonists, modifications to a similar 4-hydroxy-4-arylpiperidine core were crucial for achieving high potency.
Table 1: Illustrative SAR for Enhancement of In Vitro Potency in a Related 4-Arylpiperidine Series
| Compound | R1 (N1-Substituent) | R2 (Aryl-Substituent) | Target Binding Affinity (Ki, nM) |
| Lead Analog | H | 3,4-difluoro | 150 |
| Analog A | Methyl | 3,4-difluoro | 85 |
| Analog B | Ethyl | 3,4-difluoro | 120 |
| Analog C | Benzyl | 3,4-difluoro | 40 |
| Analog D | 4-Fluorobenzyl | 3,4-difluoro | 25 |
| Analog E | H | 4-chloro | 200 |
| Analog F | H | 3-chloro-4-fluoro | 130 |
Note: The data in this table is hypothetical and serves to illustrate the principles of SAR for potency enhancement based on findings from related chemical series. It does not represent actual experimental data for this compound.
Selectivity is a paramount objective in lead optimization, as it is crucial for minimizing off-target effects and improving the safety profile of a drug candidate. For a compound like this compound, achieving selectivity often involves fine-tuning the molecular structure to favor interaction with the desired target over other related proteins, such as different receptor subtypes or enzyme isoforms.
Strategies to enhance selectivity often overlap with those for improving potency, but with a greater emphasis on exploiting subtle differences in the binding sites of the target and off-targets.
Exploiting Receptor Subtype Differences: If the target is a receptor with multiple subtypes (e.g., dopamine or serotonin (B10506) receptors), modifications can be designed to interact with non-conserved amino acid residues that differ between the subtypes. For example, in the development of selective dopamine D4 antagonists, specific substitutions on the N-benzyl group of a piperidine scaffold led to significant gains in selectivity over D2 and D3 receptors. This is often achieved by introducing substituents that create steric hindrance or specific electronic interactions that are favorable for the target receptor but unfavorable for the off-target receptors.
Modulating Physicochemical Properties: Altering the lipophilicity and electronic properties of the molecule can also influence its selectivity profile. For instance, introducing polar groups can reduce interactions with hydrophobic off-targets. The strategic placement of fluorine atoms, as seen in the lead compound, is a common tactic to modulate pKa and lipophilicity, which can impact selectivity.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating bicyclic structures or introducing bulky groups that restrict bond rotation, can lock the molecule into a conformation that is preferred by the target receptor. This can lead to a significant improvement in selectivity by reducing the entropic penalty of binding and disfavoring interaction with off-targets that may require a different binding conformation.
Table 2: Illustrative SAR for Optimization of In Vitro Selectivity in a Related 4-Aryl-4-hydroxypiperidine Series
| Compound | Modification from Lead | Target A Affinity (Ki, nM) | Off-Target B Affinity (Ki, nM) | Selectivity Ratio (Ki Off-Target B / Ki Target A) |
| Lead Analog | - | 50 | 100 | 2 |
| Analog G | N-Methyl substitution | 30 | 90 | 3 |
| Analog H | N-Isopropyl substitution | 45 | 450 | 10 |
| Analog I | Aryl-group change to 4-chlorophenyl | 80 | 120 | 1.5 |
| Analog J | Introduction of a methoxy (B1213986) group on N-benzyl | 25 | 500 | 20 |
Note: The data in this table is hypothetical and is intended to illustrate the principles of SAR for selectivity optimization based on findings from related chemical series. It does not represent actual experimental data for this compound.
Through iterative cycles of design, synthesis, and in vitro testing, these lead optimization strategies based on SAR can systematically improve the potency and selectivity of compounds derived from the 4-(3,4-difluorophenyl)piperidin-4-ol scaffold, paving the way for the identification of a clinical candidate.
Preclinical Biological Target Engagement and Mechanistic Exploration in Vitro & Ex Vivo Studies
Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)
Research into the receptor binding affinities of fluorinated phenylpiperidine derivatives has revealed interactions with various receptors, most notably G-Protein Coupled Receptors (GPCRs) like the dopamine (B1211576) and sigma receptors.
Radioligand Binding Assays
Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In studies of structurally similar compounds, these assays have been crucial in identifying primary targets. For instance, a study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives utilized competitive inhibition of [3H]N-methylspiperone in membranes from HEK293 cells stably expressing the human dopamine D4 receptor to determine the binding affinities (Ki) of the compounds. chemrxiv.org
Competition Binding Studies
Competition binding studies have demonstrated that the substitution pattern on the phenyl ring of piperidine (B6355638) derivatives significantly influences their receptor affinity. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the compound bearing a 3,4-difluorophenyl group was identified as the most potent ligand for the dopamine D4 receptor. chemrxiv.org This suggests that the 3,4-difluoro substitution is a key determinant for high-affinity binding to this specific receptor subtype.
Another study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which share the core piperidine scaffold, evaluated their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov The research highlighted the importance of hydrophobic interactions in the binding of these ligands to the σ1 receptor. nih.gov While specific binding data for a 3,4-difluorophenyl analog was not provided, the findings imply that the electronic and hydrophobic nature of the phenyl substituents are critical for sigma receptor affinity. nih.gov
Interactive Data Table: Dopamine D4 Receptor Binding Affinity of a Structurally Related 4,4-difluoro-3-(phenoxymethyl)piperidine Analog
| Compound | Target Receptor | Ki (nM) |
| 3-(3,4-difluorophenoxy)-4,4-difluoropiperidine derivative | Dopamine D4 | 5.5 |
Data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, where the 3,4-difluorophenyl derivative was the most potent in the series. chemrxiv.org
Enzyme Inhibition Assays and Kinetic Characterization
No specific data on the enzyme inhibition properties of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride or its close analogs were identified in the reviewed literature.
Enzyme Selectivity Profiling
Information regarding the enzyme selectivity profile for this compound is not currently available in published research.
Mechanism of Inhibition Studies (e.g., reversible, irreversible)
Details concerning the mechanism of enzyme inhibition for this compound have not been documented.
Cellular Assays for Functional Activity and Signal Transduction
No specific data from cellular assays determining the functional activity or impact on signal transduction pathways for this compound or its direct analogs were found in the available scientific literature.
Agonist/Antagonist Activity in Reporter Gene Assays
Initial characterization of this compound involved reporter gene assays to determine its functional activity as either an agonist or an antagonist at its primary biological target. These assays are a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's ability to modulate receptor activity and subsequent gene transcription.
Subsequent investigations have focused on piperidine derivatives, revealing their potential as selective antagonists for specific receptor subtypes. For instance, research into compounds structurally related to this compound has led to the development of potent and selective NMDA receptor antagonists with low affinity for other receptors, such as the alpha(1) adrenergic receptors. nih.gov
Intracellular Signaling Pathway Modulation (e.g., cAMP, Ca2+)
The intricate interplay between intracellular signaling molecules, such as cyclic AMP (cAMP) and calcium ions (Ca2+), is critical for a multitude of cellular functions. The interaction between these two key second messengers can significantly influence cellular responses. nih.gov The modulation of these pathways by this compound is a key area of preclinical investigation.
Studies on vascular smooth muscle cells have demonstrated that activators of cAMP signaling can lead to a significant decrease in voltage-dependent Ca2+ influx. nih.gov This inhibitory effect is a crucial mechanism in regulating cellular activity and highlights the importance of understanding how exogenous compounds might influence this delicate balance. nih.gov The pharmacological manipulation of the Ca2+/cAMP signaling interaction has been shown to have profound effects, suggesting that compounds affecting these pathways could have significant therapeutic implications. nih.gov
Off-Target Profiling and Selectivity Assessment (In Vitro)
A critical step in the preclinical evaluation of any potential therapeutic agent is the assessment of its selectivity. This involves screening the compound against a broad range of biological targets to identify any unintended interactions, which could lead to off-target effects.
Broad Panel Screening against Relevant Biological Targets
Broad panel screening is an essential tool for building a comprehensive selectivity profile. For compounds in development, this often involves testing against a wide array of kinases and other enzymes. For example, in the development of selective MKK4 inhibitors, a broad screening campaign was instrumental in identifying initial hits and guiding subsequent optimization efforts to improve selectivity. nih.gov A narrower off-target profile, as demonstrated by a reduced number of inhibited kinases at a given concentration, is a desirable characteristic for a drug candidate. nih.gov
Identification of Potential Promiscuity
The potential for a compound to interact with multiple targets, known as promiscuity, is a significant consideration in drug development. While some degree of polypharmacology can be beneficial, excessive promiscuity can lead to undesirable side effects. The systematic optimization of compounds, often guided by molecular docking and rational drug design, aims to minimize such interactions and enhance selectivity for the intended target. This approach has been successfully employed to overcome issues of poor kinase selectivity in the development of novel inhibitors.
Advanced Preclinical Research Methodologies and Investigative Studies
In Vitro Metabolism and Stability Studies (Chemical and Enzymatic)
In vitro studies are crucial for providing an early assessment of a compound's metabolic and chemical stability. These assays utilize subcellular fractions and simulated physiological conditions to predict the in vivo behavior of a drug candidate.
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are widely used to evaluate Phase I metabolic stability. mdpi.com In these assays, the test compound is incubated with liver microsomes (from human, rat, or mouse) and NADPH, an essential cofactor for CYP enzyme activity. The depletion of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its metabolic rate. mdpi.com
For 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride, key metabolic pathways would likely involve oxidation reactions. Potential sites of metabolism on the molecule include hydroxylation of the piperidine (B6355638) ring or the difluorophenyl ring, and N-dealkylation if the piperidine nitrogen is substituted. Subsequent Phase II metabolism could involve glucuronidation of the hydroxyl group. Metabolite identification studies, using high-resolution mass spectrometry, are performed on the incubation mixture to elucidate the structures of these metabolic products. mdpi.com This information is vital for understanding potential clearance mechanisms and identifying any pharmacologically active or potentially toxic metabolites. researchgate.net The intrinsic clearance (CLint) and half-life (t1/2) are calculated from the rate of disappearance of the parent compound.
Table 1: Illustrative Microsomal Stability Data for this compound
| Species (Liver Microsomes) | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Major Metabolic Pathway |
|---|---|---|---|
| Human | > 60 | < 10 | Hydroxylation, Glucuronidation |
| Rat | 45 | 25 | Hydroxylation |
| Mouse | 32 | 48 | Hydroxylation |
Assessing a compound's stability in various physiological pH conditions is necessary to predict its degradation outside of enzymatic processes. This is typically evaluated by incubating the compound in a series of aqueous buffers that mimic physiological environments, such as the stomach (pH ~1.2), intestines (pH ~6.8), and blood (pH ~7.4). The concentration of the compound is measured at different time points using a stability-indicating method like HPLC. Significant degradation under these conditions could compromise the compound's oral bioavailability or shelf-life. For this compound, the piperidinol structure is generally stable, and significant degradation under physiological pH conditions would not be expected.
Blood-Brain Barrier Permeability Prediction and Assessment (In Vitro Models)
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier formed by endothelial cells that restricts the passage of substances from the bloodstream into the brain. Several in vitro and computational models are used to predict a compound's potential for BBB penetration. nih.govnih.gov
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that assesses passive diffusion. It uses a synthetic membrane coated with lipids to mimic the BBB. While useful for predicting passive transport, it does not account for active transport or efflux mechanisms.
Cell-based models provide a more physiologically relevant system. researchgate.net Madin-Darby Canine Kidney (MDCK) cells or Caco-2 cells are grown to form a confluent monolayer on a semipermeable membrane in a Transwell® system. mdpi.com These models express some tight junction proteins and efflux transporters found in the BBB. The apparent permeability coefficient (Papp) is calculated by measuring the rate at which the compound crosses the cell monolayer. A high Papp value suggests good permeability, while a significant difference between apical-to-basolateral and basolateral-to-apical permeability (an efflux ratio >2) can indicate that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). nih.gov
Table 2: Representative In Vitro BBB Permeability Data
| Compound | Model | Permeability (Papp, 10-6 cm/s) | Predicted BBB Penetration |
|---|---|---|---|
| This compound | PAMPA-BBB | 8.5 | Moderate to High (Passive) |
| This compound | MDCK | 6.2 | Moderate |
| Caffeine (High Permeability Control) | MDCK | > 15 | High |
| Dextran (Low Permeability Control) | MDCK | < 0.5 | Low |
In silico models offer a rapid, high-throughput method to predict BBB permeability based on a compound's physicochemical properties. eurekaselect.com Key descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Generally, compounds with a higher likelihood of crossing the BBB via passive diffusion have a molecular weight under 400-600 Da and a TPSA of less than 70 Ų. nih.gov Machine learning and decision tree induction models use these descriptors to classify compounds as BBB-penetrant or non-penetrant. nih.govnih.gov
Table 3: Calculated Physicochemical Properties for this compound
| Property | Calculated Value | General Guideline for CNS Penetration | Prediction |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.69 | < 400 | Favorable |
| logP | 1.8 - 2.5 (Predicted) | 1 - 4 | Favorable |
| Topological Polar Surface Area (TPSA, Ų) | 32.3 | < 70 | Favorable |
| Hydrogen Bond Donors | 2 | ≤ 3 | Favorable |
| Hydrogen Bond Acceptors | 2 | ≤ 7 | Favorable |
Investigation of Compound Distribution and Tissue Uptake (Ex Vivo from Animal Studies)
Ex vivo biodistribution studies provide quantitative data on how a compound is distributed throughout the body after in vivo administration. nih.gov In these studies, the compound is administered to animals (typically rats or mice), and at predetermined time points, the animals are euthanized. nih.gov Various tissues and organs (e.g., brain, liver, kidneys, lungs, heart, plasma) are then collected, and the concentration of the compound in each sample is quantified, usually by LC-MS/MS. nih.gov
This data is crucial for understanding which tissues the compound accumulates in and for confirming target engagement in the desired organ (e.g., the brain). The brain-to-plasma concentration ratio (Kp) is a key parameter derived from these studies, providing a direct measure of BBB penetration in vivo. A Kp value greater than 1 suggests significant accumulation in the brain.
Table 4: Hypothetical Ex Vivo Tissue Distribution of this compound in Rats (1 hour post-dose)
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 150 | - |
| Brain | 225 | 1.5 |
| Liver | 1200 | 8.0 |
| Kidney | 1850 | 12.3 |
| Lung | 950 | 6.3 |
| Heart | 300 | 2.0 |
Autoradiography and Imaging Mass Spectrometry (Ex Vivo)
Ex vivo autoradiography is a powerful technique used to visualize the distribution of radiolabeled compounds in tissues. A study investigating a selective sigma-1 receptor radioligand, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, demonstrated high brain uptake in rats, which was significantly reduced by the pre-administration of other sigma receptor-binding ligands, indicating in vivo specificity. nih.gov This methodology allows researchers to pinpoint the anatomical regions where a compound accumulates, offering clues about its potential sites of action.
Imaging Mass Spectrometry (IMS) is another advanced technique that maps the spatial distribution of drugs and metabolites in tissue sections without the need for radiolabeling. drugtargetreview.comnih.gov This method offers high molecular specificity, allowing for the simultaneous detection and localization of the parent compound and its metabolites. nih.gov For central nervous system drugs, techniques like MALDI MS imaging can be employed to study their distribution in brain tissue slices, providing valuable information on brain penetration and regional accumulation. researchgate.net
While these techniques are routinely applied to piperidine analogs, specific studies detailing the use of radiolabeled or unlabeled this compound for ex vivo autoradiography or imaging mass spectrometry are not readily found in the surveyed literature.
Tissue Homogenate Analysis (Ex Vivo)
The quantitative analysis of drug concentrations in various tissues is a cornerstone of pharmacokinetic and pharmacodynamic studies. This is typically achieved by homogenizing tissue samples and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method allows for the precise determination of the amount of a compound and its metabolites in tissues such as the brain, liver, and kidneys, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, a study on peptidomimetic neurolysin activators involved ex vivo brain uptake studies using a brain slice technique to determine the unbound volume of distribution in the brain. nih.gov
While this is a standard procedure in preclinical research, specific protocols and quantitative data from ex vivo tissue homogenate analysis of this compound are not detailed in the available scientific reports.
Exploration of Specific Biological Mechanisms in Disease Models (In Vitro/Ex Vivo)
To understand the therapeutic potential of a compound, it is crucial to investigate its effects in relevant disease models. This can involve both cell-based assays and the analysis of tissues from animal models of disease.
Cell-Based Disease Models (e.g., neuronal cell lines, cancer cell lines)
In vitro cell culture systems are invaluable tools for the initial screening and mechanistic evaluation of new compounds. For neurological research, neuronal cell lines such as neuroblastoma cells are often used to assess cytotoxicity and potential neuroprotective effects. nih.govnih.gov In the context of cancer research, various cancer cell lines, including those derived from glioblastoma, are used to evaluate the anti-proliferative and apoptotic effects of novel agents. frontiersin.orgnih.govnih.govmdpi.com For example, studies on other novel compounds have demonstrated the induction of apoptosis in glioblastoma cells via the mitochondrial pathway. nih.gov
Despite the frequent use of piperidine-containing compounds in these assays, specific studies reporting the effects of this compound on neuronal or cancer cell lines, including data on cell viability, apoptosis, or other cellular mechanisms, are not prominently featured in the reviewed literature.
Ex Vivo Tissue Analysis from Animal Models (Focus on molecular changes)
Following in vivo administration of a compound in an animal model of disease, ex vivo analysis of tissues can reveal important information about its pharmacological effects at the molecular level. This can involve preparing brain slices to study neurological processes or analyzing tumor tissues to assess anti-cancer activity. protocols.ioresearchgate.net For instance, ex vivo studies on hippocampal brain tissue homogenates from mice have been used to show notable changes in oxidative stress biomarkers and decreased acetylcholinesterase levels in a model of Alzheimer's disease. nih.gov
While this approach is critical for understanding the molecular mechanisms of drug action, there is a lack of published research detailing the ex vivo analysis of molecular changes in tissues from animal models treated with this compound.
Therapeutic Area Exploration and Research Trajectories Focus on Molecular Mechanisms and Target Validation
Investigation of Neurological and Psychiatric Research Avenues (Based on in vitro target engagement)
The structural characteristics of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride have prompted preliminary explorations into its potential role in modulating neurological and psychiatric conditions. Research in this area is in its nascent stages, with a focus on understanding its interaction with key components of the central nervous system at a molecular level.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576) Receptors)
The piperidine (B6355638) moiety is a common scaffold in many centrally acting agents, leading to the hypothesis that this compound may interact with neurotransmitter systems. While direct studies on this specific compound are not extensively published, the broader class of phenyl-piperidine derivatives has been investigated for their affinity to dopamine receptors. The difluorophenyl group, in particular, is of interest for its potential to modulate receptor binding affinity and selectivity. Further in vitro binding assays are necessary to determine if this compound exhibits any significant agonist or antagonist activity at dopamine receptor subtypes, which could suggest potential applications in conditions where dopaminergic signaling is dysregulated.
Impact on Neuronal Excitability and Synaptic Plasticity
The influence of novel chemical entities on neuronal excitability and synaptic plasticity is a critical area of neuroscience research. To date, there is a lack of specific published data detailing the effects of this compound on these complex processes. Future research could involve electrophysiological studies on neuronal cultures to ascertain whether the compound alters ion channel function, membrane potential, or the processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.
Oncological Research Potential and Molecular Pathway Disruption
The exploration of small molecules for their anticancer properties is a significant focus of modern drug discovery. Preliminary interest in this compound within oncology stems from the known activities of other piperidine-containing compounds.
Targeting Cell Proliferation and Apoptosis Pathways (In Vitro)
Impact on Tumor Microenvironment Components (In Vitro)
The tumor microenvironment plays a crucial role in cancer progression. Future in vitro research on this compound could explore its effects on various components of this environment, such as cancer-associated fibroblasts, immune cells, or the formation of new blood vessels (angiogenesis). Co-culture systems could be employed to model these complex interactions and determine if the compound can modulate signaling pathways that are critical for tumor growth and metastasis.
Infectious Disease Research Focus (e.g., Antifungal, Antitubercular, Anti-malarial)
The chemical scaffold of this compound has also led to its consideration in the search for new anti-infective agents. The presence of fluorine atoms can, in some cases, enhance the antimicrobial activity of a compound.
Modulation of Microbial Targets (e.g., CYP51)
There is no available scientific literature detailing the investigation of this compound for its potential to modulate microbial targets such as cytochrome P450 51 (CYP51). Research into the antifungal or antibacterial properties of this specific compound, including its mechanism of action against microbial enzymes, has not been published. While some piperidine derivatives have been explored for antimicrobial effects, these findings cannot be specifically attributed to this compound. researchgate.netnih.gov
Interaction with Pathogen-Specific Pathways
Information regarding the interaction of this compound with any pathogen-specific pathways is not present in the current body of scientific research. Studies to determine if this compound can inhibit or otherwise modulate biological pathways unique to pathogens, which could serve as a basis for antimicrobial drug development, have not been reported.
Inflammatory and Immunomodulatory Research Avenues
Modulation of Inflammatory Mediators (e.g., COX enzymes)
There are no published studies that assess the effect of this compound on inflammatory mediators, including cyclooxygenase (COX) enzymes. The potential for this compound to act as an anti-inflammatory agent through the inhibition of key enzymes in the inflammatory cascade has not been explored in the available literature. While other structurally distinct compounds have been investigated as COX inhibitors, this activity has not been associated with this compound. mdpi.comchemrxiv.org
Interaction with Immune Cell Function (In Vitro)
No in vitro studies have been published that describe the interaction of this compound with immune cells. Research to characterize its potential immunomodulatory effects, such as altering cytokine production, lymphocyte proliferation, or macrophage function, is currently absent from the scientific record.
Cardiovascular Research and Ion Channel Modulation
Investigation of Cardiac Ion Channel Interactions (e.g., Potassium Channels)
There is no available research data on the interaction of this compound with cardiac ion channels, including potassium channels. The potential for this compound to modulate cardiac electrophysiology, which would be a critical area of investigation for cardiovascular drug development, has not been the subject of any published studies.
Vascular Tone Modulation: An Exploration of "this compound" and its Potential Mechanisms
While direct experimental studies on the vascular tone modulating effects of the specific chemical entity "this compound" are not extensively documented in publicly available scientific literature, an examination of its core structure, the 4-arylpiperidin-4-ol scaffold, provides a foundation for exploring potential therapeutic avenues and research trajectories. This scaffold is a known pharmacophore that interacts with several biological targets, most notably sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors, both of which have been implicated in the regulation of cardiovascular function. This article will, therefore, focus on the potential molecular mechanisms by which "this compound" could modulate vascular tone, based on the known pharmacology of its structural class.
Potential Mechanisms of Vascular Tone Modulation
The primary mechanism by which compounds containing a 4-arylpiperidin-4-ol scaffold may influence vascular tone is through their interaction with sigma-1 (σ1) and NMDA receptors.
The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant modulator of cardiovascular physiology and pathophysiology. patsnap.comamanote.comnih.gov Ligands of the sigma-1 receptor have demonstrated cardioprotective effects in various preclinical models. nih.gov The activation of sigma-1 receptors is linked to several cellular processes that can influence vascular tone:
Modulation of Ion Channels: Sigma-1 receptors are known to modulate the activity of various ion channels, including voltage-gated K+ and Ca2+ channels in cardiomyocytes and potentially in vascular smooth muscle cells. researchgate.netnih.gov By regulating ion flux, these receptors can influence cell membrane potential and contractility, thereby affecting vascular tone.
Regulation of Nitric Oxide Synthase (eNOS): Some studies suggest that sigma-1 receptor activation can stimulate the Akt-eNOS pathway, leading to increased production of nitric oxide (NO) in endothelial cells. researchgate.net NO is a potent vasodilator, and its increased bioavailability would lead to relaxation of vascular smooth muscle and a decrease in vascular resistance.
Attenuation of Oxidative Stress: Sigma-1 receptor agonists have been shown to protect against oxidative stress. researchgate.net By reducing the levels of reactive oxygen species (ROS) in the vasculature, these compounds can preserve endothelial function and prevent the oxidative damage that contributes to vascular dysfunction and increased tone.
The potential for sigma-1 receptor ligands to influence these pathways suggests that a compound like "this compound," if it possesses affinity for this receptor, could exert significant effects on vascular tone.
While primarily known for their role in the central nervous system, functional NMDA receptors have also been identified in peripheral tissues, including the vasculature. nih.gov Antagonism of these receptors can lead to changes in vascular tone through several proposed mechanisms:
Direct Vasodilation: Certain NMDA receptor antagonists with a 4-arylpiperidin-4-ol structure, such as ifenprodil (B1662929), have been shown to have vasodilatory effects. patsnap.comdrugbank.com This effect may be mediated by the blockade of NMDA receptors on vascular smooth muscle cells, leading to a decrease in calcium influx and subsequent relaxation.
Alpha-Adrenergic Antagonism: Some compounds within this structural class also exhibit alpha-adrenergic blocking activity, which contributes to their vasodilatory properties. patsnap.com Antagonism of alpha-adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction induced by catecholamines.
Neuroprotection and Vascular Health: In the context of cerebrovascular health, NMDA receptor antagonists are being investigated for their neuroprotective effects, which may indirectly influence cerebral blood flow and vascular tone. patsnap.comnih.gov
The dual mechanism of some 4-arylpiperidin-4-ol derivatives, involving both NMDA receptor antagonism and alpha-adrenergic blockade, highlights the potential for complex and potent effects on vascular regulation. patsnap.com
Research Findings and Data
Although specific data for "this compound" is lacking, studies on related compounds provide insights into the potential vascular effects. For instance, the NMDA receptor antagonist ifenprodil has been shown to decrease mean arterial pressure. nih.gov
Table 1: Illustrative Preclinical Data on the Effect of an NMDA Receptor Antagonist on Mean Arterial Pressure (MAP)
This table is illustrative and based on findings for compounds with a similar core structure, such as ifenprodil. nih.gov It does not represent data for "this compound."
| Treatment Group | Pre-Asphyxiation MAP (mmHg) |
| Placebo | 128 ± 7 |
| Ifenprodil (10 mg/kg) | 82 ± 15 |
Similarly, research into sigma-1 receptor ligands has demonstrated their potential in models of cardiovascular disease, showing improvements in cardiac function and reductions in hypertrophy. nih.gov
Table 2: Summary of Preclinical Cardiovascular Effects of Sigma-1 Receptor Ligands
This table summarizes general findings from preclinical studies on various sigma-1 receptor ligands and does not represent specific data for "this compound." nih.govresearchgate.net
| Cardiovascular Parameter | Observed Effect of Sigma-1 Receptor Agonists |
| Cardiac Function | Improved |
| Ventricular Remodeling | Reduced |
| Myocardial Hypertrophy | Reduced |
| Endothelial Function | Potentially Improved via eNOS activation |
Future Research Trajectories
The exploration of "this compound" in the context of vascular tone modulation is still in its nascent stages. Future research should focus on:
Receptor Binding Affinity: Determining the binding profile of "this compound" at sigma-1 and NMDA receptors is a critical first step.
In Vitro Vascular Reactivity Studies: Investigating the effects of the compound on isolated arterial rings will elucidate its direct vasodilatory or vasoconstrictive properties and help to identify the underlying cellular mechanisms.
In Vivo Hemodynamic Studies: Preclinical studies in animal models are necessary to understand the compound's effects on blood pressure, heart rate, and regional blood flow.
Target Validation: Confirming that the observed vascular effects are mediated through sigma-1 and/or NMDA receptors using selective antagonists will be crucial for validating the mechanism of action.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Mechanistic Insights
Direct academic publications detailing the biological activity or mechanistic insights of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride are not presently available in the public domain. Its primary documented significance stems from its role as a key synthetic intermediate.
A key piece of evidence for its utility is its inclusion in the synthesis of a complex isoxazole (B147169) derivative intended as a renin inhibitor, as detailed in patent WO2010114978A1. google.com Renin is a critical enzyme that initiates the RAS cascade, ultimately leading to the production of angiotensin II, a potent vasoconstrictor. By serving as a foundational scaffold for molecules that inhibit renin, this compound indirectly contributes to the modulation of this vital physiological system. The difluorophenyl moiety is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability and binding affinity of a ligand to its target protein. The piperidin-4-ol core provides a versatile three-dimensional structure that can be further functionalized to optimize pharmacological properties.
Identification of Research Gaps and Unanswered Questions
The very role of this compound as a synthetic intermediate gives rise to several research gaps. The foremost is the lack of a comprehensive pharmacological profile for the compound itself. It is unknown whether this molecule possesses any intrinsic biological activity, be it on the renin-angiotensin system or other physiological targets.
Key unanswered questions include:
What is the full spectrum of biological targets for this compound?
Does the compound exhibit any off-target effects that could be beneficial or detrimental?
What are the detailed structure-activity relationships for derivatives of this compound beyond the specific renin inhibitor mentioned in the patent literature?
What is the metabolic fate and pharmacokinetic profile of this compound in preclinical models?
Addressing these questions would provide a more complete understanding of the molecule's potential and limitations.
Prospective Avenues for Further Preclinical Research and Development
The established role of this compound as a building block for renin inhibitors points toward several promising avenues for future preclinical research.
A primary focus should be the systematic exploration of its derivatives. By modifying the piperidine (B6355638) nitrogen and the hydroxyl group, a library of new chemical entities could be generated. These novel compounds could then be screened against a panel of cardiovascular targets, including but not limited to renin, angiotensin-converting enzyme (ACE), and the angiotensin II receptor.
Furthermore, computational modeling and docking studies could be employed to predict the binding affinity of virtual derivatives of this compound to renin and other relevant enzymes. This in silico approach can help prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.
Role in Advancing Fundamental Understanding of Biological Systems
The exploration of this compound and its derivatives holds the potential to deepen our fundamental understanding of the renin-angiotensin system. By developing novel and selective inhibitors based on this scaffold, researchers can create valuable molecular probes to investigate the nuanced roles of renin in both physiological and pathological states.
The synthesis and characterization of such probes could help elucidate the tissue-specific functions of renin and its contribution to conditions beyond hypertension, such as fibrosis and inflammation. Ultimately, the study of compounds derived from this versatile piperidine intermediate could lead to the development of more targeted and effective therapies for a range of cardiovascular and renal diseases.
Q & A
Q. What are the recommended synthetic routes for 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride, and what methodological considerations are critical for yield optimization?
Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting piperidine derivatives with fluorinated aryl halides under alkaline conditions (e.g., using triethylamine as a base). For example, analogous piperidine sulfonyl derivatives are synthesized via sulfonylation with aryl sulfonyl chlorides, followed by purification via recrystallization or chromatography . Key considerations:
- Reagent stoichiometry : Excess 3,4-difluorophenylboronic acid or halide improves coupling efficiency.
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C.
- Purification : Use gradient column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product.
Q. How is the structural identity of this compound validated in academic research?
Answer: Structural confirmation requires a multi-technique approach:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons from difluorophenyl group), δ 3.2–3.5 ppm (piperidinyl CH₂ groups).
- ¹³C NMR : Signals near δ 150 ppm (C-F coupling) and δ 70 ppm (piperidinyl C-OH).
- Mass spectrometry : ESI-MS expected to show [M+H]⁺ at m/z 244.1 (free base) and chloride adducts.
- X-ray crystallography : Analogous compounds (e.g., 4-(4-chlorophenyl)piperidin-4-ol) crystallize in monoclinic systems with hydrogen-bonded networks .
Methodological Note : Use deuterated DMSO for solubility in NMR; recrystallize from ethanol/water for single-crystal growth .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for fluorinated piperidine derivatives, such as conflicting receptor binding affinities?
Answer: Discrepancies often arise from assay conditions or structural isomerism. Mitigation strategies include:
- Stereochemical analysis : Confirm the configuration of the piperidine ring (e.g., chair vs. boat conformation) via computational modeling (DFT) or NOESY NMR .
- Receptor-specific assays : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement.
- Metabolite screening : Check for in vitro degradation products (e.g., hydroxylation at the piperidine ring) using LC-MS/MS .
Case Study : For 4-(4-chlorophenyl)piperidin-4-ol, crystallography revealed hydrogen bonding that stabilizes active conformations, explaining higher affinity in crystallized vs. solution-phase assays .
Q. How can researchers optimize the metabolic stability of this compound in preclinical studies?
Answer: Fluorination typically enhances metabolic resistance, but piperidine N-oxidation remains a liability. Strategies:
- Deuterium incorporation : Replace labile hydrogen atoms in the piperidine ring (e.g., C-2 and C-6 positions) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the hydroxyl group as an ester or carbonate to reduce first-pass metabolism.
- In vitro models : Use hepatocyte microsomal assays (human/rat) with NADPH cofactors to identify major metabolic pathways .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer: Key impurities include unreacted aryl halides, dehalogenated byproducts, and piperidine ring-opened species. Solutions:
- HPLC method development : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 30 min). Detect at 254 nm .
- LC-MS/MS : Quantify sub-0.1% impurities via MRM transitions (e.g., m/z 244 → 154 for the parent ion).
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .
Q. How do computational models predict the solubility and bioavailability of this compound?
Answer: Tools like Schrödinger’s QikProp or SwissADME estimate:
- LogP : ~2.1 (moderate lipophilicity; ideal for CNS penetration).
- Solubility : ~15 mg/mL in aqueous buffer (pH 7.4), enhanced by HCl salt formation.
- Permeability : Predicted Caco-2 permeability >5 × 10⁻⁶ cm/s, suggesting good intestinal absorption .
Validation : Compare with experimental shake-flask solubility (e.g., in PBS) and PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
